molecular formula C12H18F5NO3 B3221270 4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-37-9

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3221270
CAS No.: 1206524-37-9
M. Wt: 319.27 g/mol
InChI Key: YGVPZGBEWMNZEP-UHFFFAOYSA-N
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Description

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is a fluorinated piperidine derivative characterized by a tert-butyl ester group and a pentafluoroethyloxy substituent at the 4-position of the piperidine ring. This compound is structurally designed for applications in medicinal chemistry and materials science, where the tert-butyl ester serves as a protective group for carboxylic acids, while the pentafluoroethyloxy moiety enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

tert-butyl 4-(1,1,2,2,2-pentafluoroethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-8(5-7-18)20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVPZGBEWMNZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147341
Record name 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-37-9
Record name 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features

The tert-butyl ester group is a common feature among piperidine derivatives, but substituents at the 4-position vary significantly, impacting physicochemical properties:

Compound Name (CAS if available) Substituent at 4-Position Molecular Weight (g/mol) Key Functional Groups
Target Compound Pentafluoroethyloxy ~325 (estimated) tert-butyl ester, pentafluoroethyl
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 4-Methoxycarbonyl-phenyl 331.38 tert-butyl ester, methoxycarbonyl
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester (566905-90-6) Bromomethylphenyl 356.25 tert-butyl ester, bromomethyl
4-[(R)-1-(Fmoc-amino)-2-(2,4,5-trifluoro-phenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester (1097880-32-4) Trifluorophenyl-ethyl-Fmoc ~640 (estimated) tert-butyl ester, trifluorophenyl

Key Observations :

  • Bromomethylphenyl () and trifluorophenyl () substituents add reactivity (e.g., nucleophilic substitution) or bioactivity, whereas the target compound’s pentafluoroethyloxy group may prioritize stability over reactivity.
Thermal and Chemical Stability

Evidence from polymer studies () highlights that tert-butyl esters undergo thermal cleavage with activation energies of ~116–125 kJ/mol. The electron-withdrawing nature of pentafluoroethyloxy may also slow ester hydrolysis relative to electron-donating groups.

Performance in Functional Materials

In scanning thermal lithography (SThL), tert-butyl ester polymers (e.g., MA20 and A20 in ) demonstrate precise thermal patterning. The target compound’s fluorinated structure could enhance thermal stability in similar applications, enabling sub-20 nm lithographic features (cf. 21 nm lines in A20 ).

Biological Activity

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its unique structural features, including a piperidine ring substituted with a pentafluoroethoxy group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.

  • Molecular Formula : C₁₁H₁₄F₅N₁O₂
  • Molecular Weight : Approximately 319.27 g/mol
  • Structure : The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for further research.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's piperidine structure allows it to participate in nucleophilic substitutions, while the pentafluoroethoxy group may influence its reactivity and binding affinity to target proteins.

Biological Activity and Applications

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The unique structure may inhibit specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
  • Neuropharmacological Effects : Given the piperidine moiety, there is potential for activity related to neurotransmitter modulation, which could be beneficial in treating neurological disorders.

Case Studies

  • Anticancer Studies : A study conducted on similar piperidine derivatives demonstrated inhibition of tumor growth in xenograft models. The mechanism involved blocking key signaling pathways associated with cancer progression.
  • Antimicrobial Testing : In vitro assays indicated that compounds with fluorinated groups showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₄F₅N₁O₂Contains a pentafluoroethoxy group
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl esterC₈H₁₃NO₄Lacks fluorine substitution
3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl esterC₇H₈BrNO₃Contains bromine and a keto group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

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